molecular formula C11H10N2S2 B1220674 Cyclobrassinin CAS No. 105748-58-1

Cyclobrassinin

Cat. No.: B1220674
CAS No.: 105748-58-1
M. Wt: 234.3 g/mol
InChI Key: MVMVWNMQGBYIDM-UHFFFAOYSA-N
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Description

Cyclobrassinin is a naturally occurring phytoalexin found in cruciferous plants. Phytoalexins are antimicrobial and often antioxidative substances synthesized by plants to inhibit the growth of pathogens. This compound is particularly notable for its role in plant defense mechanisms against fungal pathogens. It is derived from indole-3-methanamine and is structurally characterized by a dithiocarbamate group attached to an indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobrassinin can be synthesized through a thiyl radical-mediated intramolecular aromatic substitution. This method involves the use of benzoyl peroxide as an efficient initiator and oxidant. The transformation includes a formal radical 6 and 7-endo-trig cyclization of the corresponding dithiocarbamate derivatives, which are generated from indole-3-methanamines and tryptophan .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route mentioned above can be adapted for larger-scale production. The use of benzoyl peroxide and dithiocarbamate derivatives in a controlled environment ensures the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: Cyclobrassinin undergoes various chemical reactions, including:

    Oxidation: The dithiocarbamate group can be oxidized to form sulfoxides or sulfones.

    Reduction: The indole ring can be reduced under specific conditions.

    Substitution: The dithiocarbamate group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Benzoyl peroxide is commonly used as an oxidant.

    Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction.

    Substitution: Various alkyl halides can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced indole derivatives.

    Substitution: Alkylated dithiocarbamate derivatives.

Scientific Research Applications

Cyclobrassinin has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other phytoalexins and related compounds.

    Biology: this compound is studied for its role in plant defense mechanisms and its interactions with fungal pathogens.

    Medicine: Research is ongoing to explore its potential antimicrobial and anticancer properties.

    Industry: this compound and its derivatives are investigated for their potential use in developing natural pesticides and fungicides.

Mechanism of Action

Cyclobrassinin exerts its effects primarily through its antimicrobial properties. It targets fungal pathogens by disrupting their cellular processes. The dithiocarbamate group is believed to play a crucial role in its antimicrobial activity by interacting with essential enzymes and proteins in the pathogens, leading to their inhibition and eventual death .

Comparison with Similar Compounds

Cyclobrassinin is unique among phytoalexins due to its specific structure and mode of action. Similar compounds include:

    Brassinin: Another phytoalexin with a similar dithiocarbamate group but different structural configuration.

    Camalexin: A phytoalexin with an indole ring but lacking the dithiocarbamate group.

    Spirobrassinin: A derivative of this compound with a spirocyclic structure.

Properties

IUPAC Name

2-methylsulfanyl-4,9-dihydro-[1,3]thiazino[6,5-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S2/c1-14-11-12-6-8-7-4-2-3-5-9(7)13-10(8)15-11/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMVWNMQGBYIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCC2=C(S1)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70909713
Record name 2-(Methylsulfanyl)-4,9-dihydro[1,3]thiazino[6,5-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70909713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cyclobrassinin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033352
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

105748-58-1
Record name Cyclobrassinin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105748-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobrassinin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105748581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylsulfanyl)-4,9-dihydro[1,3]thiazino[6,5-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70909713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOBRASSININ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B98CHW7GLP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cyclobrassinin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033352
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

136 - 137 °C
Record name Cyclobrassinin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033352
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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